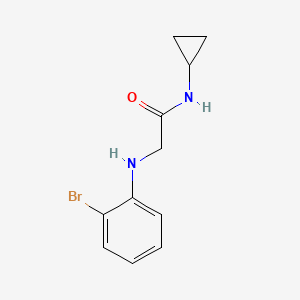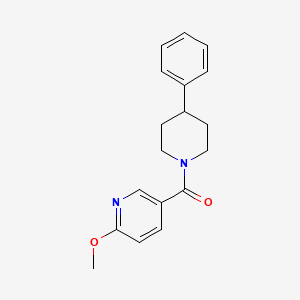
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has attracted attention in the scientific community due to its potential use in pharmaceutical research. The compound is also known as JNJ-5207852 and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves the inhibition of specific enzymes and receptors. The compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in inflammation. It has also been shown to inhibit the activity of the receptor CXCR3, which is involved in cancer.
Biochemical and Physiological Effects:
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that the compound is relatively expensive and may not be easily accessible for some researchers.
Orientations Futures
There are several future directions for research involving N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One direction is to further investigate its potential use in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the pharmacokinetics and toxicity of the compound.
Méthodes De Synthèse
The synthesis of N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves several steps. The first step involves the reaction of 3-pyridinemethanol with 2,3-dimethylindole in the presence of a base such as sodium hydride. The resulting intermediate is then treated with chloroacetyl chloride to yield the final product.
Applications De Recherche Scientifique
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases.
Propriétés
IUPAC Name |
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-14-9-16(19-15(14)8-12)17(21)20(2)11-13-4-3-7-18-10-13/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZJTBYNWJICHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)N(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)
![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)

![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)








![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)